2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a dimethylaminoethyl group, and an oxan-4-yl group attached to an acetamide backbone.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
The primary target of this compound is the cerebral cortex . It acts on the cerebral cortex and promotes the redox of brain cells .
Mode of Action
The compound interacts with its targets by promoting the redox of brain cells . This interaction results in an increase in the utilization of sugar, regulation of the metabolism of nerve cells, and promotion of the excitation of the nervous system in a state of inhibition .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of nerve cells . The downstream effects include the promotion of the excitation of the nervous system in a state of inhibition .
Pharmacokinetics
It is known that the compound is easily soluble in water, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of the spirit and inhibition of fatigue . It is an effective drug for these purposes .
Action Environment
It is worth noting that the compound is easy to decompose and fail when exposed to moisture , suggesting that its stability could be affected by environmental humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like m-xylene under reflux conditions. The resulting ester is then reacted with oxan-4-ylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl (4-chlorphenoxy)acetate: Known for its central nervous system stimulant properties.
4-Chlorophenoxyacetic acid: Used as a plant growth regulator and herbicide.
2-(4-Chlorophenoxy)-2’,4’-dimethylacetanilide: Utilized in various chemical applications.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a central nervous system stimulant sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-19(2)9-10-20(15-7-11-22-12-8-15)17(21)13-23-16-5-3-14(18)4-6-16/h3-6,15H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVINMDUMVCLAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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